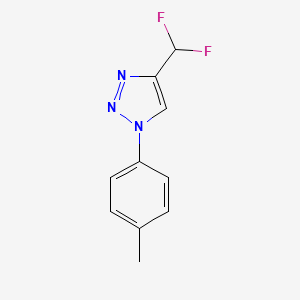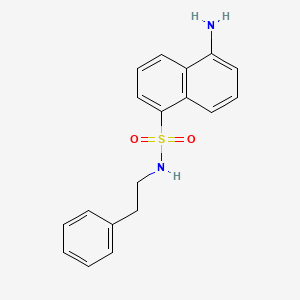![molecular formula C26H20N2S B12606747 N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide CAS No. 874124-48-8](/img/structure/B12606747.png)
N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide is an organic compound with a complex structure, characterized by the presence of multiple phenyl groups and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide typically involves the reaction of aniline derivatives with carbon disulfide and subsequent reactions with other aromatic compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide include other thioamides and aromatic compounds with multiple phenyl groups, such as:
- N-Phenylthiourea
- N,N’-Diphenylthiourea
- N-Phenyl-N’-benzylthiourea
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of phenyl groups and the presence of the (E)-phenyl(phenylimino)methyl moiety.
Properties
CAS No. |
874124-48-8 |
|---|---|
Molecular Formula |
C26H20N2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(C,N-diphenylcarbonimidoyl)-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C26H20N2S/c29-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)27-23-17-9-3-10-18-23/h1-20H |
InChI Key |
MWSMPPMMCLCTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


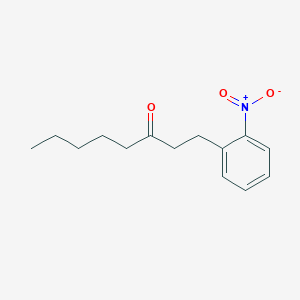

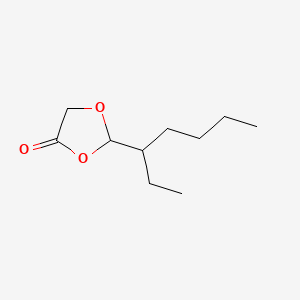

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
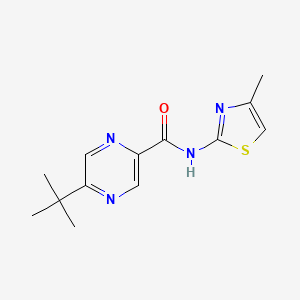
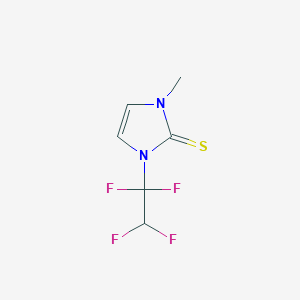
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
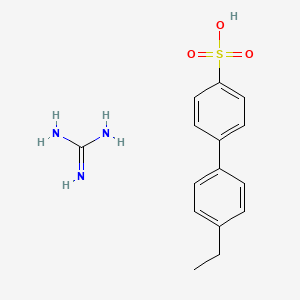
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
